molecular formula C20H12ClN3O3S B2926272 4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione CAS No. 685106-51-8

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione

Cat. No.: B2926272
CAS No.: 685106-51-8
M. Wt: 409.84
InChI Key: PUBFCENZKJMOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the furo[2,3-d]pyrimidine class, characterized by a fused furan and pyrimidine ring system. Its structure includes:

  • 3-(4-Chlorophenyl) substituent: Provides hydrophobic and electron-withdrawing effects.
  • 5,6-Bis(furan-2-yl) groups: Contribute π-π stacking interactions and modulate solubility.
  • 2-Thione moiety: Increases electrophilicity and metal-binding capacity.

Molecular Formula: C₂₀H₁₃ClN₄O₃S Molar Mass: 436.86 g/mol CAS Registry: Not explicitly listed in evidence, but structurally related analogs (e.g., 685106-49-4 in ) share core features.

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-11-5-7-12(8-6-11)24-18(22)16-15(13-3-1-9-25-13)17(14-4-2-10-26-14)27-19(16)23-20(24)28/h1-10H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHGXWFPNANSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=C(C=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione typically involves multi-step reactions. One common method includes the condensation of 4-chloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of this compound are contextualized below against structurally or functionally related derivatives.

Table 1: Structural and Functional Comparison

Compound Name / Substituents Biological Target Key Activity (IC₅₀) Key Findings Reference(s)
Target Compound :
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione
Not explicitly tested N/A Hypothesized to combine EGFR inhibition (from furan-pyrimidine core) and enhanced solubility (bis-furan substituents).
4-Amino-5,6-diaryl-furo[2,3-d]pyrimidines
(e.g., 4-amino-3-(4-sulfonamidophenyl)-2-pyridyl)
GSK-3β 1–10 nM Bulky aryl groups (e.g., pyridyl) enhance kinase inhibition via hydrophobic pocket interactions.
7g :
[5-(4-Chlorophenyl)furan-2-yl]-substituted derivative
Acetylcholinesterase (AChE) 64 µM 4-Chlorophenyl group aligns with AChE gorge, critical for activity. Removal reduces IC₅₀ by ~30x.
Furo[3,4-d]pyrimidine derivatives EGFR IC₅₀: 740 µM ([2,3-d] fusion) vs. <100 nM ([3,4-d] fusion) [2,3-d] fusion reduces EGFR inhibition; [3,4-d] fusion enhances selectivity.
Diarylurea-furo[2,3-d]pyrimidines
(e.g., 4-amino-3-(4-arylurea)-2-methoxyphenyl)
VEGFR2/Tie-2 <3 nM Diarylurea at C-5 position drives dual kinase inhibition. Bis-aryl groups critical for potency.
5,6-Diphenyl-furo[2,3-d]pyrimidines General kinase targets Variable Diphenyl derivatives show broad-spectrum activity but poor solubility.

Key Insights :

Substituent Effects on Activity :

  • The 4-chlorophenyl group (as in the target compound and 7g ) is critical for AChE inhibition, likely due to steric and electronic compatibility with enzyme subpockets .
  • Bis-furan substituents (vs. bis-aryl) may improve solubility but reduce kinase affinity compared to diarylurea derivatives (e.g., VEGFR2 inhibitors in ).

Fusion Position :

  • The [2,3-d] fusion in the target compound is less effective for EGFR inhibition compared to [3,4-d] analogs (IC₅₀ 740 µM vs. <100 nM) .

Thione vs. Amino/Oxy Groups: The 2-thione moiety in the target compound may enhance metal chelation (e.g., Co-MOFs in ) but reduce hydrogen-bonding compared to amino or oxy derivatives (e.g., GSK-3 inhibitors in ).

Biological Target Specificity :

  • Compounds with bulky C-5/C-6 substituents (e.g., diarylureas or diphenyl groups) show kinase selectivity, while simpler analogs (e.g., bis-furan) lack this precision .

Biological Activity

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical formula of the compound is C20H12ClN3O3SC_{20}H_{12}ClN_3O_3S, and its structure consists of a pyrimidine core fused with furan rings and a chlorophenyl group, enhancing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of furan and pyrimidine compounds exhibit significant antibacterial effects against various pathogens. For instance, compounds similar to this compound have demonstrated efficacy against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Some pyrimidine derivatives have been reported to possess anticancer properties. A study highlighted that certain synthesized pyrimidine thione derivatives exhibited cytotoxic effects on cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation.
  • Anti-inflammatory Effects : Pyrimidine derivatives are also noted for their anti-inflammatory properties. Research has indicated that certain compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their biological activities. Among these, compounds with furan substitutions showed promising antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 3.125 µg/mL against tested pathogens .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. For example, docking studies against Staphylococcus aureus tyrosyl-tRNA synthetase revealed favorable interactions, indicating a potential mechanism for antibacterial activity .

Comparative Biological Activity Table

Biological ActivityCompoundMIC (µg/mL)Target Pathogen
AntibacterialThis compound3.125Staphylococcus aureus
AntibacterialSimilar Furan Derivative64Escherichia coli
AntitumorPyrimidine DerivativeVaries (cell line dependent)Cancer Cell Lines
Anti-inflammatoryPyrimidine Thione DerivativeN/AInflammatory Models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.